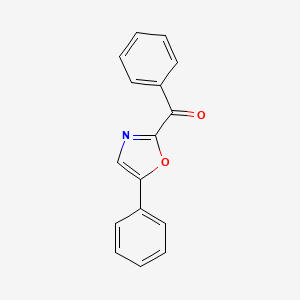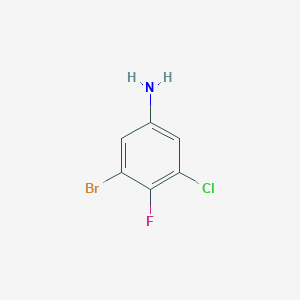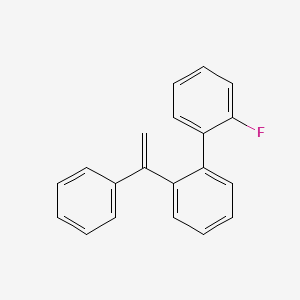
2-Fluoro-2'-(1-phenylethenyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl is an organic compound with the molecular formula C20H15F It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluoro group and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with phenylacetylene in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of 2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s lipophilicity and binding affinity to target proteins. The phenylethenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobiphenyl: Lacks the phenylethenyl group, making it less versatile in certain applications.
2-Phenylethenylbiphenyl: Lacks the fluoro group, which may reduce its binding affinity and biological activity.
2-Bromo-2’-(1-phenylethenyl)-1,1’-biphenyl: Similar structure but with a bromo group instead of a fluoro group, which can alter its reactivity and properties.
Uniqueness
2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl is unique due to the presence of both the fluoro and phenylethenyl groups, which confer distinct chemical and biological properties. The fluoro group enhances its stability and binding affinity, while the phenylethenyl group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C20H15F |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
1-fluoro-2-[2-(1-phenylethenyl)phenyl]benzene |
InChI |
InChI=1S/C20H15F/c1-15(16-9-3-2-4-10-16)17-11-5-6-12-18(17)19-13-7-8-14-20(19)21/h2-14H,1H2 |
Clave InChI |
QNCRZJSZMWWJGM-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


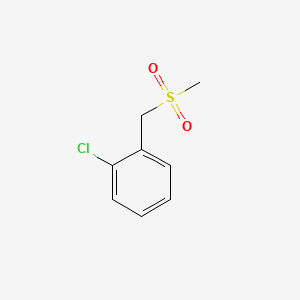

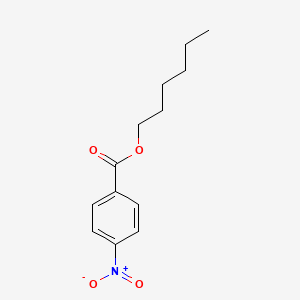
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
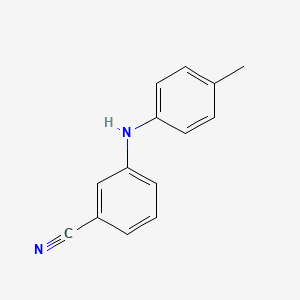
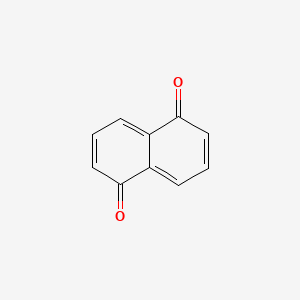

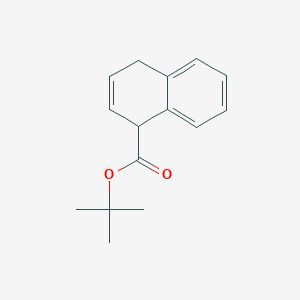
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)

